![molecular formula C9H9NO5 B3075710 3-Ethoxy-5-nitrobenzoic acid CAS No. 103440-97-7](/img/structure/B3075710.png)
3-Ethoxy-5-nitrobenzoic acid
Overview
Description
3-Ethoxy-5-nitrobenzoic acid is a derivative of benzoic acid, which is a compound with a nitro group (-NO2) and an ethoxy group (-OCH2CH3) attached to the benzene ring . The nitro group is an electron-withdrawing group, which can affect the acidity and reactivity of the compound . The ethoxy group is an electron-donating group, which can also influence the compound’s properties .
Chemical Reactions Analysis
Nitrobenzoic acids, including 3-Ethoxy-5-nitrobenzoic acid, can participate in various chemical reactions. For example, they can undergo reduction reactions to form aminobenzoic acids . They can also react with various organic substances, especially alcohols, by derivatization .
Scientific Research Applications
Biopharmaceutical Optimization:
ENBA has been investigated for its potential in enhancing water solubility and antimicrobial activity. Researchers have synthesized mixed-ligand metal complexes (Cu, Ni, and Co) with ENBA and monoethanolamine (MEA) as the complexing agent. These complexes exhibit improved water solubility (up to four to eight times) while maintaining or enhancing bioactivity . The use of ENBA in such complexes could lead to more effective drug formulations.
Charge-Transfer Complexes:
ENBA can participate in charge-transfer complexes due to its electron-withdrawing nitro group. These complexes involve the transfer of electrons between ENBA and other molecules, leading to altered properties. For example, a shift toward longer wavelengths of absorption occurs in charge-transfer complexes, enhancing the possibility of stabilization of the excited state through electron delocalization .
Organic Synthesis:
ENBA serves as a versatile building block in organic synthesis. Its benzylic position allows for functional group transformations. For instance, oxidation of the alkyl side chain can yield benzoic acid, expanding its synthetic utility .
Co-crystal Formation:
ENBA has been studied in co-crystals with other compounds, such as caffeine and substituted nitroanilines. These co-crystals exhibit unique mechanical properties, including shear deformation behavior and brittle fracture under stress. Understanding these interactions can aid in designing novel materials .
Computational Studies:
Density functional theory (DFT) calculations have been employed to analyze ENBA-metal complexes. These studies provide insights into electronic structures, bond lengths, and bond angles. The high-spin ground electronic states of Cu, Ni, and Co complexes with ENBA and MEA have been explored, contributing to our understanding of their stability and reactivity .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Nitro compounds, in general, are known to interact with various biological targets, including enzymes and cellular structures .
Mode of Action
Nitro compounds typically act through the nitro group (−no2), which is a hybrid of two equivalent resonance structures . This group has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character allows nitro compounds to interact with their targets and induce changes.
Biochemical Pathways
Nitro compounds can participate in various biochemical reactions, including redox reactions and electrophilic substitutions .
Pharmacokinetics
The polar character of the nitro group in nitro compounds generally results in lower volatility compared to ketones of about the same molecular weight . This could potentially impact the bioavailability of 3-Ethoxy-5-nitrobenzoic acid.
Result of Action
The nitro group in nitro compounds can induce various changes in biological targets, potentially leading to altered cellular functions .
Action Environment
The action, efficacy, and stability of 3-Ethoxy-5-nitrobenzoic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents, is known to be influenced by the reaction conditions . .
properties
IUPAC Name |
3-ethoxy-5-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-8-4-6(9(11)12)3-7(5-8)10(13)14/h3-5H,2H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUESVFPKPIUSOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308790 | |
Record name | 3-Ethoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801308790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-5-nitrobenzoic acid | |
CAS RN |
103440-97-7 | |
Record name | 3-Ethoxy-5-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103440-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801308790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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